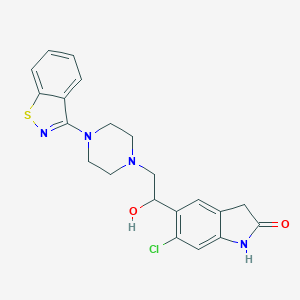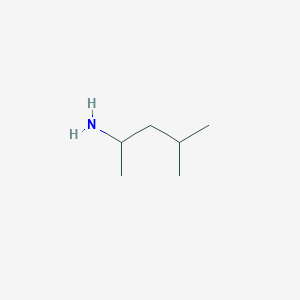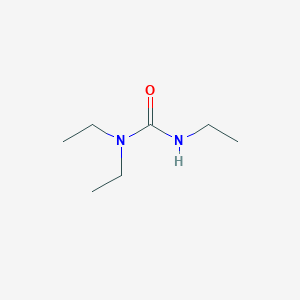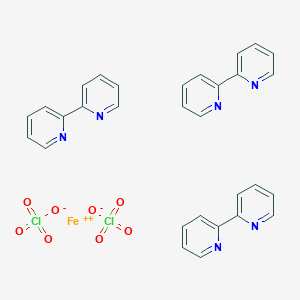![molecular formula C16H28 B106042 tricyclo[8.6.0.02,9]hexadecane CAS No. 18208-94-1](/img/structure/B106042.png)
tricyclo[8.6.0.02,9]hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tricyclo[8.6.0.02,9]hexadecane is a polycyclic hydrocarbon with the molecular formula C₁₆H₂₈ It is a complex organic compound characterized by its unique structure, which includes multiple fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.6.0.02,9]hexadecane typically involves the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
tricyclo[8.6.0.02,9]hexadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
tricyclo[8.6.0.02,9]hexadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Eigenschaften
CAS-Nummer |
18208-94-1 |
|---|---|
Molekularformel |
C16H28 |
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChI-Schlüssel |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Kanonische SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonyme |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)


